CYP2C8 Probe Selectivity vs. CYP3A4
The repaglinide M4 metabolic pathway (producing 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide) is proposed as a specific CYP2C8 probe for drug-drug interaction assessment, based on a 1,200-fold difference in M1/M4 formation ratios between recombinant CYP3A4 and CYP2C8 enzyme systems [1]. In recombinant CYP3A4 incubations, the M1/M4 ratio was approximately 60, whereas in recombinant CYP2C8, this ratio was 0.05, demonstrating that M4 formation is overwhelmingly favored by CYP2C8 while M1 formation is favored by CYP3A4 [1].
| Evidence Dimension | Metabolite formation ratio (M1/M4) in recombinant cytochrome P450 enzymes |
|---|---|
| Target Compound Data | M1/M4 ratio = 0.05 in recombinant CYP2C8 |
| Comparator Or Baseline | M1/M4 ratio = 60 in recombinant CYP3A4 |
| Quantified Difference | 1,200-fold difference in M1/M4 ratio between CYP3A4 and CYP2C8; M4 formation is specific to CYP2C8 |
| Conditions | Recombinant cytochrome P450 enzyme incubations (rCYP3A4 and rCYP2C8) |
Why This Matters
This compound enables specific CYP2C8 activity assessment without CYP3A4 interference, a capability not offered by other repaglinide metabolites such as M1.
- [1] Säll C, Houston JB, Galetin A. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metab Dispos. 2012;40(7):1279-1289. View Source
